

Application Notes and Protocols for the Synthesis of Damnacanthal-d3

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Compound of Interest		
Compound Name:	Damnacanthal-d3	
Cat. No.:	B1152581	Get Quote

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Introduction

Damnacanthal is a naturally occurring anthraquinone found in the roots of plants of the Morinda genus, such as Morinda citrifolia (Noni).[1][2][3] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][3][4] Mechanistically, Damnacanthal has been shown to inhibit several key signaling pathways implicated in cancer progression, such as the Ras oncogene, p56lck tyrosine kinase, and the NF-kB pathway, and it is also a known inducer of apoptosis.[1][2][5]

The synthesis of isotopically labeled compounds is a crucial tool in drug discovery and development, enabling detailed studies of metabolism, pharmacokinetics, and target engagement. This document provides a detailed protocol for the chemical synthesis of **Damnacanthal-d3**, a deuterated analog of Damnacanthal, intended for use as an internal standard in mass spectrometry-based assays or as a tracer in metabolic studies. The deuterium label is introduced at the formyl group, providing a stable isotopic signature.

Synthesis Overview

The total synthesis of **Damnacanthal-d3** is a multi-step process commencing with the Friedel-Crafts acylation of 2-methylresorcinol with phthalic anhydride to form the anthraquinone core. Subsequent functional group manipulations, including methylation, bromination, hydrolysis, and



oxidation, lead to the formation of the Damnacanthal scaffold. The deuterium label is introduced in the final step via a hydrogen-deuterium exchange reaction on the aldehyde functionality.

Experimental Protocols

Part 1: Synthesis of 1,3-dihydroxy-2-methylanthraquinone (3)

- Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, melt a mixture of anhydrous aluminum chloride (30 g, 225.0 mmol) and sodium chloride (12 g, 205.0 mmol) at 125–130 °C.
- Addition of Reactants: Prepare a well-mixed powder of phthalic anhydride (6.7 g, 45.0 mmol) and 2-methylresorcinol (5.0 g, 40.3 mmol). Slowly add this mixture to the molten salt.
- Reaction: Increase the temperature to 165–175 °C and maintain for 45–60 minutes.
- Work-up: Cool the reaction mixture to room temperature and carefully add 2 M HCl. The
 resulting precipitate is collected by filtration, washed with water, and dried to afford 1,3dihydroxy-2-methylanthraquinone (3).

Part 2: Synthesis of 1,3-dimethoxy-2-methylanthraquinone (4)

- Reaction Setup: To a solution of 1,3-dihydroxy-2-methylanthraquinone (3) (5.0 g, 18.6 mmol) in dry acetone (150 mL), add anhydrous potassium carbonate (7.7 g, 55.8 mmol) and dimethyl sulfate (5.6 mL, 55.8 mmol).
- Reaction: Reflux the mixture for 22 hours.
- Work-up: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1,3dimethoxy-2-methylanthraquinone (4).



Part 3: Synthesis of 2-bromomethyl-1,3-dimethoxyanthraquinone (5)

- Reaction Setup: A mixture of 1,3-dimethoxy-2-methylanthraquinone (4) (4.0 g, 13.5 mmol),
 N-bromosuccinimide (NBS) (2.6 g, 14.8 mmol), and a catalytic amount of benzoyl peroxide in carbon tetrachloride (100 mL) is prepared.
- Reaction: The mixture is refluxed for 30 hours.
- Work-up: Cool the reaction mixture, filter off the succinimide, and evaporate the solvent. The
 residue is purified by column chromatography to give 2-bromomethyl-1,3dimethoxyanthraquinone (5).

Part 4: Synthesis of 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6)

- Reaction Setup: Dissolve 2-bromomethyl-1,3-dimethoxyanthraquinone (5) (3.0 g, 8.0 mmol) in 80% acetic acid (50 mL).
- Reaction: Reflux the solution for 24 hours.
- Work-up: Pour the reaction mixture into ice water. The precipitate is collected by filtration, washed with water, and dried to yield 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6).

Part 5: Synthesis of 2-formyl-1,3-dimethoxyanthraquinone (7)

- Reaction Setup: To a solution of 2-hydroxymethyl-1,3-dimethoxyanthraquinone (6) (2.0 g, 6.4 mmol) in dichloromethane (50 mL), add pyridinium chlorochromate (PCC) (2.1 g, 9.6 mmol).
- Reaction: Stir the mixture at room temperature for 2–4 hours.
- Work-up: Dilute the reaction mixture with dichloromethane and filter through a pad of silica gel. Evaporate the solvent to obtain 2-formyl-1,3-dimethoxyanthraguinone (7).



Part 6: Synthesis of Damnacanthal-d3 (Damnacanthal-formyl-d1)

- Reaction Setup: In a sealed vial, dissolve 2-formyl-1,3-dimethoxyanthraquinone (7) (1.0 g, 3.2 mmol) in a mixture of dioxane (10 mL) and deuterium oxide (D₂O) (2 mL). Add a catalytic amount of a suitable catalyst for H/D exchange on aldehydes (e.g., a rhodium or iridium complex, or an N-heterocyclic carbene catalyst).
- Reaction: Heat the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours) to allow for hydrogen-deuterium exchange at the formyl position.
- Work-up and Demethylation: After the exchange reaction, cool the mixture to room temperature. Add a solution of aluminum chloride (AlCl₃) in dichloromethane. Stir the mixture at room temperature to effect demethylation of the methoxy groups to hydroxyl groups.
- Purification: Quench the reaction with dilute HCl and extract the product with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude
 Damnacanthal-d3 is purified by column chromatography to yield the final product.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields for Damnacanthal-d3



Step	Starting Material	Product	Reagents and Conditions	Expected Yield (%)
1	Phthalic anhydride, 2- methylresorcinol	1,3-dihydroxy-2- methylanthraquin one (3)	Anhydrous AlCl₃, NaCl, 165–175 °C	60-70
2	1,3-dihydroxy-2- methylanthraquin one (3)	1,3-dimethoxy-2- methylanthraquin one (4)	(CH ₃) ₂ SO ₄ , K ₂ CO ₃ , acetone, reflux	85-95
3	1,3-dimethoxy-2- methylanthraquin one (4)	2-bromomethyl- 1,3- dimethoxyanthra quinone (5)	NBS, benzoyl peroxide, CCl4, reflux	50-60
4	2-bromomethyl- 1,3- dimethoxyanthra quinone (5)	2-hydroxymethyl- 1,3- dimethoxyanthra quinone (6)	80% Acetic acid, reflux	70-80
5	2-hydroxymethyl- 1,3- dimethoxyanthra quinone (6)	2-formyl-1,3- dimethoxyanthra quinone (7)	PCC, CH ₂ Cl ₂ , room temperature	80-90
6	2-formyl-1,3- dimethoxyanthra quinone (7)	Damnacanthal- d3	D ₂ O, Catalyst, Dioxane; then AlCl ₃ , CH ₂ Cl ₂	60-70

Table 2: Characterization Data for Key Intermediates and Final Product



Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance	Melting Point (°C)
3	C15H10O4	254.24	Yellow solid	290-292
4	C17H14O4	282.29	Yellow needles	198-200
5	C17H13BrO4	361.19	Yellow solid	225-227
6	C17H14O5	298.29	Yellow solid	240-242
7	C17H12O5	296.28	Yellow solid	230-232
Damnacanthal	C16H10O5	282.25	Pale yellow crystals	210-211[1][2]
Damnacanthal- d3	C16H9DO5	283.25	Pale yellow crystals	~210-211

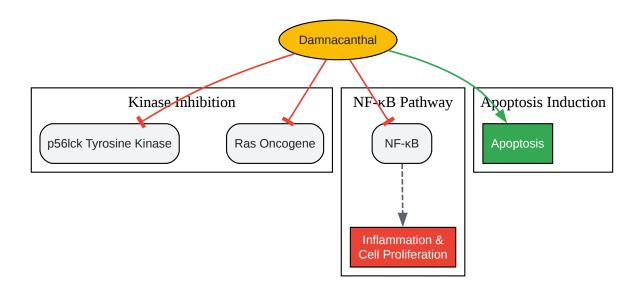
Mandatory Visualizations



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Caption: Synthetic workflow for Damnacanthal-d3.





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Caption: Signaling pathways inhibited by Damnacanthal.

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